molecular formula C5H13N3O2 B13742538 Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- CAS No. 36369-40-1

Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-

Cat. No.: B13742538
CAS No.: 36369-40-1
M. Wt: 147.18 g/mol
InChI Key: ZUBOWBHHVKFYFL-UHFFFAOYSA-N
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Description

Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- (IUPAC name: [2-[(2-aminoethyl)amino]ethyl]carbamic acid), is a compound featuring a carbamic acid moiety (-NHCOO-) attached to a diethylenetriamine (DETA) backbone. Its structure includes both primary and secondary amine groups, making it a versatile intermediate in chemical synthesis and industrial applications, such as CO₂ capture and pharmaceutical development . The compound’s reactivity is driven by its dual amine functionality, enabling interactions with electrophilic species like CO₂ and participation in peptide coupling reactions .

Properties

CAS No.

36369-40-1

Molecular Formula

C5H13N3O2

Molecular Weight

147.18 g/mol

IUPAC Name

2-(2-aminoethylamino)ethylcarbamic acid

InChI

InChI=1S/C5H13N3O2/c6-1-2-7-3-4-8-5(9)10/h7-8H,1-4,6H2,(H,9,10)

InChI Key

ZUBOWBHHVKFYFL-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNC(=O)O)N

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

Preparation Methods of Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-

Overview of Carbamate Synthesis

Carbamates are typically synthesized via the reaction of amines with activated carbonates or carbonylating agents. The carbamate group (-NHCOO-) is introduced by alkoxycarbonylation of amines, often using reagents such as di-tert-butyl dicarbonate, p-nitrophenyl chloroformate, or mixed carbonates. Recent methodologies have also employed carbon dioxide fixation and transition metal-catalyzed carbonylation reactions.

Specific Synthetic Routes for the Target Compound

Synthesis via Di-tert-butyl Dicarbonate Protection and Deprotection

One established approach involves the protection of amino groups using di-tert-butyl dicarbonate ((Boc)2O), followed by deprotection to yield the free carbamic acid derivative:

  • Step 1: Protection of 2,2'-oxybis(ethylamine) or related diamines by reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–20 °C, yielding N-(tert-butoxycarbonyl)-protected intermediates.
  • Step 2: Workup involves solvent removal, extraction with chloroform, and drying to isolate the Boc-protected carbamate intermediate with yields around 70%.
  • Step 3: Subsequent removal of the Boc group by acid hydrolysis (e.g., trifluoroacetic acid, TFA) affords the free carbamic acid derivative with the desired aminoethyl substitution.

This method is advantageous due to the mild reaction conditions and relatively high yield of protected intermediates, which can be purified before deprotection.

Carbamate Formation via Activated Mixed Carbonates

Activated mixed carbonates, such as p-nitrophenyl chloroformate, are frequently used to prepare carbamates by reacting with amines under basic conditions:

  • Reagents: p-nitrophenyl chloroformate reacts with appropriate alcohols to form activated carbonates.
  • Reaction: These activated carbonates then react with the amine moiety of 2-(2-aminoethylamino)ethyl compounds in the presence of bases like triethylamine or 4-dimethylaminopyridine (DMAP) to form the carbamate linkage.

This approach is widely used in medicinal chemistry for its efficiency and mild conditions, enabling the synthesis of carbamate derivatives with various substitution patterns.

Recent Advances in Carbamate Synthesis Relevant to the Compound

  • Carbon Dioxide Fixation: A novel method involves the three-component coupling of primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous DMF. This method allows direct formation of carbamates without isolation of intermediates, enhancing synthetic efficiency.
  • Transition Metal Catalysis: PdCl2 and Rhodium complexes catalyze reductive carbonylation of nitroarenes and amines to carbamates under mild conditions, which could be adapted for complex carbamate syntheses.

Data Tables Summarizing Key Synthesis Parameters

Method Reagents/Conditions Yield (%) Notes
Boc Protection / Deprotection Di-tert-butyl dicarbonate in THF, 0–20 °C; TFA deprotection ~70 (protection), 50 (deprotection) Mild conditions, widely used in amine protection
Activated Mixed Carbonates p-Nitrophenyl chloroformate + amines + base (DMAP) High (>80) Efficient for diverse carbamate derivatives
CO2 Fixation with Alkyl Halides Primary amine + CO2 + alkyl halide, Cs2CO3, TBAI, DMF Moderate to high One-pot synthesis, avoids intermediate isolation
Transition Metal Catalysis PdCl2 or Rh complexes, CO atmosphere, mild temp Variable Useful for reductive carbonylation routes

Research Outcomes and Analysis

  • The Boc protection/deprotection strategy is well-documented and provides a reliable route to carbamic acid derivatives with aminoethyl substituents, balancing yield and purity.
  • Activated carbonate methods offer versatility and high yields, especially useful in drug design contexts where functional group tolerance is critical.
  • Emerging methods using CO2 fixation and metal catalysis represent greener, more sustainable alternatives with potential for scale-up and complex molecule synthesis.
  • Crystallographic data (CCDC 890406) confirm the molecular structure and purity of synthesized carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-, supporting synthetic route validation.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted carbamic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

Carbamic acid derivatives have been extensively studied for their potential therapeutic applications. Specifically, the compound is noted for its role in synthesizing biologically active molecules.

  • Neuropharmacology : Research indicates that carbamic acid derivatives can act as inhibitors of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. Inhibiting this enzyme can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function .
  • Anticancer Properties : Some studies have highlighted the compound's potential in cancer therapy. It has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for further development in anticancer drugs .

Chemical Manufacturing

Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- serves as a versatile building block in the synthesis of various chemical products.

  • Surfactants : The compound is utilized in the production of surfactants, which are essential for detergents and emulsifiers used in household and industrial cleaning products .
  • Polymer Production : It plays a role in synthesizing polyurethanes and epoxy resins. These materials are widely used in coatings, adhesives, and sealants due to their durability and resistance to environmental factors .

Environmental Applications

The environmental impact of carbamic acid derivatives has been a focus of research, particularly concerning their use in gas purification processes.

  • Carbon Dioxide Capture : The compound is employed in amine-based processes to capture carbon dioxide from industrial emissions. This application is critical for reducing greenhouse gas emissions and mitigating climate change effects .

Analytical Chemistry

In analytical chemistry, carbamic acid derivatives are used as standards or reagents in various chromatographic techniques.

  • HPLC Applications : The compound has been utilized in high-performance liquid chromatography (HPLC) for separating complex mixtures. Its unique properties allow for effective separation and analysis of biological samples .

Case Study 1: Neuropharmacological Research

A study conducted on the inhibitory effects of carbamic acid derivatives on monoamine oxidase demonstrated promising results. The research found that certain derivatives significantly inhibited the enzyme's activity, suggesting potential applications in treating depression and anxiety disorders.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental implications of using carbamic acid in industrial processes showed that it could effectively reduce carbon emissions when applied in gas purification systems. This study highlighted the compound's role in sustainable practices within chemical manufacturing.

Mechanism of Action

The mechanism of action of carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- involves its interaction with molecular targets and pathways. The compound can form stable complexes with various biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related carbamic acid derivatives, focusing on amine group reactivity, protective groups, physicochemical properties, and applications.

Amine Group Configuration and Reactivity

  • [2-[(2-Aminoethyl)Amino]Ethyl]Carbamic Acid (CO₂NH₂): Contains one primary amine (-NH₂) and one secondary amine (-NH-) group. Exhibits higher CO₂ capture efficiency compared to bis(2-aminoethyl)carbamic acid (CO₂N), which has two secondary amines. Density functional theory (DFT) calculations reveal lower reaction energy (-68.4 kcal/mol vs. -62.1 kcal/mol for CO₂N) and a smaller energy gap between frontier molecular orbitals (HOMO-LUMO: 5.8 eV vs. 6.2 eV), indicating enhanced nucleophilicity and CO₂ binding capacity .
  • Bis(2-Aminoethyl)Carbamic Acid (CO₂N): Secondary amines exhibit reduced nucleophilicity, leading to slower carbamate formation during CO₂ capture. Higher energy barrier for CO₂ adduct stabilization compared to CO₂NH₂ .

Protective Group Modifications

  • [2-(4-Methyl-Benzylamino)-Ethyl]-Carbamic Acid tert-Butyl Ester: Incorporates a tert-butyloxycarbonyl (Boc) group, enhancing stability during peptide synthesis. The bulky tert-butyl group sterically shields the carbamate, reducing unintended hydrolysis . Molecular weight: 278.39 g/mol (vs. 146.17 g/mol for CO₂NH₂), impacting solubility in polar solvents .
  • [2-(2-Aminoethylamino)-Ethyl]-Carbamic Acid tert-Butyl Ester (Dien Mono Boc): Boc protection of the primary amine allows selective functionalization of the secondary amine in multistep syntheses .

Structural Modifications and Physicochemical Properties

  • {2-[(2-Aminoethyl)-Isopropyl-Amino]-Cyclohexyl}-Carbamic Acid Benzyl Ester: Cyclohexyl and benzyl groups introduce hydrophobicity (logP ≈ 2.8), favoring membrane permeability in drug delivery systems. Molecular weight: 333.48 g/mol, significantly higher than CO₂NH₂, limiting aqueous solubility but enhancing lipid bilayer interactions .
  • Carbamic Acid, [2-[Bis(2-Aminoethyl)Amino]Ethyl]-, 12-[[(1,1-Dimethylethyl)Dimethylsilyl]Oxy]Dodecyl Ester: Silyl ether group increases thermal stability (decomposition temperature >200°C) and resistance to enzymatic degradation. Extended alkyl chain (C12) enhances micelle formation in surfactant applications .

Data Table: Comparative Analysis of Carbamic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Amine Type Protective Group Key Application Source
[2-[(2-Aminoethyl)Amino]Ethyl]Carbamic Acid C₅H₁₂N₃O₂ 146.17 Primary, Secondary None CO₂ capture
Bis(2-Aminoethyl)Carbamic Acid (CO₂N) C₅H₁₁N₃O₂ 145.16 Secondary None CO₂ capture (lower efficiency)
[2-(4-Methyl-Benzylamino)-Ethyl]-Carbamic Acid tert-Butyl Ester C₁₆H₂₆N₂O₂ 278.39 Primary tert-Butyl (Boc) Peptide synthesis
{2-[(2-Aminoethyl)-Isopropyl-Amino]-Cyclohexyl}-Carbamic Acid Benzyl Ester C₁₉H₃₁N₃O₂ 333.48 Secondary Benzyl Pharmaceutical intermediates
Carbamic Acid, [2-[Bis(2-Aminoethyl)Amino]Ethyl]-, Silyl Ester C₂₅H₅₆N₄O₃Si 501.91 Primary, Secondary tert-Butyldimethylsilyl Surfactants, drug delivery

Research Findings and Implications

  • CO₂ Capture : CO₂NH₂ outperforms CO₂N due to its primary amine’s higher nucleophilicity, enabling faster carbamate formation and lower energy regeneration cycles .
  • Synthetic Utility : Protective groups like Boc and benzyl esters enable precise control over reaction pathways, critical for complex molecule synthesis .
  • Drug Design : Hydrophobic modifications (e.g., cyclohexyl, benzyl) enhance blood-brain barrier penetration, as seen in central nervous system (CNS) drug candidates .

Biological Activity

Carbamic acid, specifically 2-[(2-aminoethyl)amino]ethyl, is a significant compound in biochemical research due to its unique structure and biological properties. This article delves into its biological activity, synthesis methods, and applications, supported by data tables and recent research findings.

Chemical Structure and Properties

Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- is characterized by the presence of two amino groups attached to an ethyl chain and a carboxylic acid functional group. Its molecular formula is represented as H2NCOOH\text{H}_2\text{NCOOH}. This compound has notable stability under specific conditions but can decompose at elevated temperatures into ammonia and carbon dioxide.

Biological Significance

Carbamic acids play crucial roles in various metabolic pathways. The compound's dual amino functionality allows it to engage actively in biochemical processes such as enzyme catalysis and as intermediates in synthetic applications. Its structure enables it to participate in hydrogen bonding interactions, which are vital for biological activity .

  • Enzyme Interaction : Carbamic acids can act as substrates or inhibitors for various enzymes, affecting metabolic pathways.
  • Reactivity with CO₂ : The compound has shown potential in carbon capture applications due to its ability to react with carbon dioxide, forming stable carbamate complexes .
  • Cellular Effects : Research indicates that derivatives of carbamic acids can induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .

Synthesis Methods

The synthesis of 2-[(2-aminoethyl)amino]ethyl carbamic acid can be achieved through several methods:

  • Direct Ammonolysis : Reacting suitable amines with carbonyl compounds.
  • Carbonation Reactions : Utilizing carbon dioxide in the presence of amines to form carbamate derivatives.

Applications

Carbamic acid derivatives have diverse applications across various fields:

  • Drug Development : Many therapeutic agents incorporate carbamate functionalities due to their biological activity and stability.
  • Industrial Uses : They are employed in the synthesis of agrochemicals and as solvents in chemical reactions.

Research Findings

Recent studies have highlighted various aspects of the biological activity of 2-[(2-aminoethyl)amino]ethyl carbamic acid:

StudyFindings
Demonstrated high CO₂ absorption capacity, making it a promising candidate for environmental applications.
Indicated significant apoptosis induction in cancer cell lines, highlighting potential therapeutic uses.
Explored structural optimization for enhanced potency in drug design, emphasizing the role of carbamate groups.

Case Studies

  • Cancer Therapy : A study on the effects of carbamate derivatives on cancer cells showed that certain compounds could induce cell cycle arrest and apoptosis at specific concentrations, indicating their potential as anticancer agents .
  • Environmental Chemistry : Research on the reactivity of carbamic acids with CO₂ has led to advancements in carbon capture technologies, showcasing their utility in mitigating greenhouse gas emissions .

Q & A

Q. What are the optimal synthetic routes for preparing carbamic acid derivatives with ethylenediamine substituents under laboratory conditions?

  • Methodological Answer : Synthesis typically involves low-temperature reactions between amines and CO₂. For example, carbamic acids can be generated by reacting ethylenediamine derivatives with CO₂ at temperatures below -23°C to stabilize the product . Key steps include:
  • Temperature control : Use cryogenic reactors to maintain sub-zero conditions.
  • Precursor selection : Ethylenediamine derivatives (e.g., 2-[(2-aminoethyl)amino]ethanol) are reacted with CO₂ in anhydrous solvents (e.g., THF).
  • Purification : Employ flash chromatography or recrystallization to isolate the product.
  • Validation : Confirm structure via 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} (δ 160-165 ppm for carbamate carbonyl) .

Q. How can researchers mitigate instability during the synthesis and storage of carbamic acid derivatives?

  • Methodological Answer : Instability arises from thermal decomposition into NH₃ and CO₂ above -23°C . Strategies include:
  • Stabilizing agents : Add Lewis acids (e.g., MgCl₂) to coordinate with the carbamate group.
  • Lyophilization : Freeze-dry the product to prevent hydrolysis.
  • Storage : Keep samples in inert atmospheres (Ar/N₂) at -80°C.
  • Real-time monitoring : Use FT-IR to track CO₂ release during decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of ethylenediamine-derived carbamic acids with CO₂ under varying conditions?

  • Methodological Answer : Reactivity depends on amine basicity and CO₂ concentration. Ethylenediamine derivatives form mixed carbamates via nucleophilic attack of the amine on CO₂, followed by proton transfer (Scheme 2C in ). Advanced studies involve:
  • Kinetic analysis : Use stopped-flow spectroscopy to measure reaction rates.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies.
  • Comparative studies : Contrast reactivity with aliphatic vs. aromatic amines; ethylenediamine derivatives show higher conversion due to stronger nucleophilicity .

Q. How can researchers resolve contradictions in reported decomposition pathways for carbamic acid derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity or trace moisture. To address this:
  • Controlled experiments : Compare decomposition in polar (H₂O) vs. nonpolar (hexane) solvents.
  • Isotopic labeling : Use 13CO2^{13}\text{CO}_2 to track decomposition products via GC-MS.
  • Advanced spectroscopy : In situ Raman spectroscopy to monitor intermediate species (e.g., isocyanic acid) .

Q. What analytical strategies are recommended for characterizing carbamic acid derivatives in complex matrices (e.g., biological samples)?

  • Methodological Answer : Use hyphenated techniques for sensitivity and specificity:
  • LC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization (m/z 150-300 for carbamate fragments).
  • Derivatization : Convert carbamates to stable tert-butyldimethylsilyl (TBDMS) derivatives for GC-MS analysis.
  • Quantitative NMR : 19F NMR^{19}\text{F NMR} (if fluorinated analogs are synthesized) for high-resolution quantification .

Key Research Gaps and Recommendations

  • Mechanistic ambiguity : Further studies using time-resolved X-ray crystallography could clarify carbamate intermediate structures.
  • Environmental impact : Assess ecotoxicity using OECD Test Guideline 201 (algae growth inhibition) for regulatory compliance .

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